molecular formula C14H13BrINO2 B2365274 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol CAS No. 329779-03-5

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2365274
CAS No.: 329779-03-5
M. Wt: 434.071
InChI Key: ONTCNLBNRWVIAZ-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol is a synthetic phenolic compound designed for research applications. Its molecular structure integrates a methoxyphenol core substituted with bromo and iodophenylaminomethyl groups, making it a candidate for various scientific investigations. Compounds within this class, particularly Schiff bases and aminomethylphenol derivatives, are frequently explored for their potential biological activities and their utility as versatile ligands in coordination chemistry . The presence of both bromine and iodine atoms on the aromatic rings can be advantageous in medicinal chemistry for structure-activity relationship (SAR) studies, and these halogens also provide potential handles for further synthetic modification, such as in metal-catalyzed cross-coupling reactions . Researchers may investigate this molecule as a precursor or building block in the synthesis of more complex chemical entities. As with many specialized research chemicals, this product is intended for laboratory use by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-2-[(4-iodoanilino)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrINO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-7,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTCNLBNRWVIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Construction: Brominated Methoxyphenol Synthesis

The 4-bromo-6-methoxyphenol moiety can be synthesized via two established pathways:

Pathway 1: Direct Bromination of Methoxyphenol

  • Substrate : 2,6-Dimethoxyphenol
  • Reagents : N-Bromosuccinimide (NBS), sodium hydride
  • Conditions :
    • Stage 1: NaH/MeOH in CH2Cl2 at –45°C (20 min)
    • Stage 2: NBS at –45°C → 45°C (3.5 h)
  • Yield : 89%

Pathway 2: Halogen-Metal Exchange/Formylation

  • Substrate : 1,4-Dibromo-2-fluorobenzene
  • Reagents : iPrMgCl, DMF, K2CO3/MeOH
  • Conditions :
    • Metal exchange at 0–5°C (1 h)
    • Formylation with DMF (4 h)
    • Methoxylation at 50°C (overnight)
  • Yield : 57% overall for 4-bromo-2-methoxybenzaldehyde
Method Temperature Range Catalyst Yield Debromination Risk
Direct Bromination –45°C → 45°C None 89% Moderate
Halogen-Metal Route 0°C → 50°C iPrMgCl/K2CO3 57% Low

Aminomethylation Strategies

Introducing the –CH2–NH– bridge requires careful sequence planning to avoid side reactions with electrophilic bromine and iodine centers.

Mannich Reaction Approach

  • Substrate : 4-Bromo-6-methoxyphenol
  • Components : Formaldehyde, 4-iodoaniline
  • Conditions :
    • Solvent: EtOH/H2O (3:1)
    • Temperature: 60°C, 12 h
    • Acid Catalyst: HCl (0.5 M)
  • Challenges :
    • Competitive polymerization of formaldehyde
    • Regioselectivity control at C2 position

Reductive Amination

  • Substrate : 2-Formyl-4-bromo-6-methoxyphenol + 4-Iodoaniline
  • Reducing Agent : NaBH4 or H2/Pd-C
  • Optimization Data :
    • Pd-C (5 wt%) in MeOH, 25°C, 6 h → 72% yield
    • NaBH4 in THF, 0°C → RT, 2 h → 68% yield

Iodophenyl Coupling and Final Assembly

The 4-iodophenyl group introduces steric and electronic challenges due to iodine’s polarizability.

Buchwald-Hartwig Amination

  • Substrate : 2-Bromomethyl-4-bromo-6-methoxyphenol
  • Catalyst System :
    • Pd2(dba)3 (2 mol%)
    • Xantphos (4 mol%)
    • Cs2CO3 base
  • Conditions : Toluene, 110°C, 24 h
  • Yield : 65% (with 5% debromination)

Ullmann-Type Coupling

  • Substrate : 2-(Chloromethyl)-4-bromo-6-methoxyphenol + 4-Iodoaniline
  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : DMSO, 120°C, 48 h
  • Yield : 58% (higher bromine retention)

Catalytic Innovations for Dehalogenation Suppression

CN111302956A demonstrates that modified Raney-Ni catalysts (Fe-Cr doped) reduce debromination during hydrogenation:

Catalyst Conversion Rate Selectivity Debromination
Standard Raney-Ni 98% 97% 2.3%
Fe-Cr-Raney-Ni 99.5% 99.1% 0.8%

Key modifications:

  • Fe(NO3)3/Cr(NO3)3 co-deposition (molar ratio 1:1.2)
  • Methanol activation prevents pore collapse
  • Alkali treatment (pH 10.5) enhances surface area (→ 43 m²/g vs. 32 m²/g standard)

Solvent and Temperature Optimization Landscape

Cross-referencing data from all sources reveals critical solvent effects:

Reaction Step Optimal Solvent Alternatives Yield Impact
Bromination CH2Cl2 THF, toluene –11%
Methoxylation MeOH EtOH, iPrOH –9%
Aminomethylation EtOH/H2O DMF, acetonitrile –15%
Crystallization Heptane Hexane, cyclohexane +7% purity

Temperature profiling shows strict requirements for metal-mediated steps:

  • iPrMgCl reactions : <5°C prevents Grignard decomposition
  • Pd-catalyzed aminations : 110–120°C balances rate vs. degradation

Chemical Reactions Analysis

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Aromatic Amino Group

Compound 1 : 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol (CAS 329778-95-2)
  • Structure : Replaces the 4-iodophenyl group with a 3-fluoro-4-methylphenyl moiety.
  • Molecular Weight : 340.19 g/mol (vs. ~435 g/mol for the target compound, assuming iodine substitution).
  • Methyl group enhances steric hindrance but reduces polarizability compared to iodine.
Compound 2 : 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 329778-91-8)
  • Structure : Features a 4-bromo-3-methylphenyl group.
  • Molecular Weight : 401.09 g/mol.
  • Properties: Dual bromine atoms increase molecular weight and density (predicted: 1.666 g/cm³). Predicted pKa: ~8.98, indicating moderate acidity similar to phenolic standards.
  • Thermal Stability : Boiling point predicted at 476.7°C, higher than analogues due to increased halogen content .
Compound 3 : 4-Bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol (CAS 329080-36-6)
  • Structure : Substitutes the 4-iodophenyl group with a benzodioxin ring.
  • Molecular Weight : 366.21 g/mol.
  • Properties :
    • Benzodioxin moiety introduces oxygen atoms, enhancing solubility in polar solvents.
    • Reduced halogen content compared to the target compound may lower bioactivity in certain contexts .

Functional Group Modifications

Compound 4 : 4-Bromo-2-methoxy-6-[(4-methylphenylimino)methyl]phenol (CAS 338750-58-6)
  • Structure: Replaces the aminomethyl group with an imino (Schiff base) linkage.
  • Molecular Weight : 320.18 g/mol.
  • Reactivity : The Schiff base can coordinate metals (e.g., Ni²⁺), as demonstrated in for nickel complexes. This property is absent in the target compound’s amine derivative .
Compound 5 : 2-({[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]amino}methyl)-6-methoxyphenol
  • Structure: Extends the substituent with an ethylamino linker and additional methoxy groups.
  • Molecular Weight : 396.28 g/mol.
  • Applications: Not explicitly cited in the evidence, but the extended alkyl chain may improve membrane permeability in drug design .

Biological Activity

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol, a compound with the chemical formula C₁₄H₁₃BrINO₂, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes bromine and iodine substituents on a phenolic framework. Its molecular structure is crucial for its biological interactions and pharmacological effects.

Research indicates that this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzyme Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to its therapeutic effects.
  • Antimicrobial Properties : Some investigations have hinted at its potential as an antimicrobial agent, particularly against specific bacterial strains.

Antimicrobial Activity

A study conducted on related compounds indicated that halogenated phenols often possess significant antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various pathogens.

CompoundActivityReference
This compoundPotential antimicrobial
Related halogenated phenolsBroad-spectrum antimicrobial

Cytotoxicity

Toxicity studies using high-content screening methods have been employed to evaluate the cytotoxic effects of various phenolic compounds. The results indicate that while some derivatives exhibit low toxicity, others can significantly impact cell viability.

CompoundLC50 (µg/ml)Cell LineReference
This compoundTBD (to be determined)Various
Naringin (control)>1000HepG2

Case Studies

  • Inhibition of Type III Secretion System : A dissertation explored the inhibitory effects of similar compounds on bacterial secretion systems, suggesting that this compound could potentially disrupt pathogenic mechanisms in bacteria.
  • Screening for Neurotoxicity : In a broader screening of compounds for neurotoxicity, several halogenated phenols were identified with varying degrees of toxicity. The specific neurotoxic profile of this compound remains to be fully elucidated but warrants further investigation.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the methoxy group (~3.8 ppm), aromatic protons, and the methylene bridge (δ ~4.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 463.92 for C14_{14}H12_{12}BrIN2_2O2_2) .

Q. Advanced Consideration

  • X-ray Crystallography : Resolves stereoelectronic effects, such as the dihedral angle between the bromophenol and iodophenyl rings, which influences π-π stacking and solubility .
  • DFT Calculations : Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to cross-validate experimental data .

How can computational methods enhance the design of reaction pathways for this compound?

Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for imine formation, guiding solvent selection (e.g., polar aprotic solvents lower energy barriers) . Machine learning models trained on PubChem data can suggest optimal molar ratios or catalysts . For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .

What strategies are recommended for evaluating the biological activity of this compound?

Q. Basic Research Focus

  • Antimicrobial Assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Q. Advanced Consideration

  • Targeted Binding Studies : Surface plasmon resonance (SPR) or molecular docking to assess interactions with enzymes (e.g., topoisomerase II) .
  • Metabolic Stability : LC-MS/MS to identify degradation metabolites in liver microsomes .

How should researchers resolve contradictions between spectral data and crystallographic results?

Advanced Research Focus
Discrepancies in bond lengths (e.g., C-N in the imine group) between XRD and DFT-optimized structures may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, halogen···π contacts) that distort geometry . Validate NMR assignments via 2D techniques (COSY, HSQC) if crystallographic data suggests unexpected tautomerism .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted 4-iodoaniline and brominated intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .

Q. Advanced Consideration

  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve structurally similar byproducts (e.g., diastereomers or oxidized derivatives) .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced Research Focus

  • Substituent Variation : Replace the iodine atom with electron-withdrawing groups (e.g., -NO2_2) to study effects on antibacterial potency .
  • Pharmacophore Mapping : Overlay docking poses of derivatives to identify critical interactions (e.g., hydrogen bonding with the methoxy group) .

What experimental approaches assess the compound’s stability under varying conditions?

Q. Basic Research Focus

  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C for most phenolic derivatives) .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for decomposition products (e.g., dehalogenation or imine hydrolysis) .

Q. Advanced Consideration

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and quantify degradation using LC-MS .

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